molecular formula C7H10Cl2N2 B13446927 5-(Chloromethyl)-3,4-dimethylpyridazine hydrochloride

5-(Chloromethyl)-3,4-dimethylpyridazine hydrochloride

Cat. No.: B13446927
M. Wt: 193.07 g/mol
InChI Key: NBSLPDNALCFVJP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3,4-dimethylpyridazine hydrochloride is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound is notable for its chloromethyl and dimethyl substituents, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3,4-dimethylpyridazine hydrochloride typically involves the chloromethylation of 3,4-dimethylpyridazine. This can be achieved through the reaction of 3,4-dimethylpyridazine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl derivative, which is subsequently converted to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3,4-dimethylpyridazine hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents such as tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted pyridazine derivatives with various functional groups.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.

    Reduction Reactions: Products include dihydropyridazine derivatives.

Scientific Research Applications

5-(Chloromethyl)-3,4-dimethylpyridazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3,4-dimethylpyridazine hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The pyridazine ring can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylpyridazine: Lacks the chloromethyl group, resulting in different reactivity and applications.

    5-(Bromomethyl)-3,4-dimethylpyridazine: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.

    5-(Hydroxymethyl)-3,4-dimethylpyridazine: Contains a hydroxymethyl group, which imparts different chemical properties and reactivity.

Uniqueness

5-(Chloromethyl)-3,4-dimethylpyridazine hydrochloride is unique due to its specific combination of chloromethyl and dimethyl substituents, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

5-(chloromethyl)-3,4-dimethylpyridazine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-6(2)10-9-4-7(5)3-8;/h4H,3H2,1-2H3;1H

InChI Key

NBSLPDNALCFVJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC=C1CCl)C.Cl

Origin of Product

United States

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